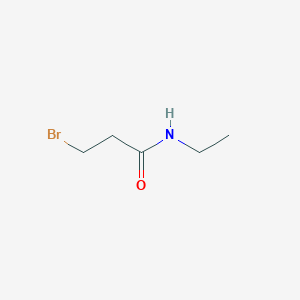

3-bromo-N-ethylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-2-7-5(8)3-4-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEYBDFIAGICMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310931 | |

| Record name | 3-Bromo-N-ethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21437-85-4 | |

| Record name | 3-Bromo-N-ethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21437-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-ethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo N Ethylpropanamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom at the 3-position renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution is a prominent reaction pathway for α-halo amides. nih.govstudents-hub.com

Given that the bromine is attached to a primary carbon, nucleophilic substitution is expected to proceed predominantly through an S_N2 (bimolecular nucleophilic substitution) mechanism. savemyexams.comlibretexts.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentrations of both the 3-bromo-N-ethylpropanamide and the incoming nucleophile. libretexts.orgyoutube.com

The S_N2 mechanism dictates a specific stereochemical outcome. If the reaction were to be carried out on a chiral isotopologue of this compound, an inversion of configuration at the carbon center would be observed. masterorganicchemistry.com

The general mechanism for the S_N2 reaction is as follows: Nu:⁻ + CH₃CH(Br)CONHCH₂CH₃ → [Nu---CH(CH₃)---Br]⁻ --- CONHCH₂CH₃ → Nu-CH(CH₃)CONHCH₂CH₃ + Br⁻

The reaction rate is influenced by steric hindrance around the reaction center. For primary alkyl halides like this compound, steric hindrance is minimal, favoring the S_N2 pathway. masterorganicchemistry.com

Table 1: Factors Favoring the S_N2 Pathway for this compound

| Factor | Influence on this compound |

| Substrate Structure | Primary alkyl halide, minimal steric hindrance. masterorganicchemistry.com |

| Nucleophile Strength | Strong nucleophiles accelerate the reaction. youtube.com |

| Leaving Group | Bromide is a good leaving group. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal. youtube.com |

The S_N1 (unimolecular nucleophilic substitution) mechanism involves the formation of a carbocation intermediate. savemyexams.commasterorganicchemistry.com This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. savemyexams.comsavemyexams.com

For this compound, which is a primary alkyl halide, the formation of a primary carbocation would be highly unstable and energetically unfavorable. savemyexams.com Therefore, the S_N1 pathway is considered a minor or non-existent pathway under typical nucleophilic substitution conditions. ulethbridge.ca

However, under specific conditions, such as the presence of a strong Lewis acid or in highly polar, protic solvents that can solvate the ions effectively, the possibility of carbocation-like intermediates or rearrangements cannot be entirely ruled out, though they remain highly improbable.

This compound is expected to react with a variety of heteroatom nucleophiles, a characteristic feature of α-halo amides. nih.govnih.gov The general principle involves the displacement of the bromide ion by the nucleophile.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles such as alkoxides (RO⁻) or carboxylates (RCOO⁻) would lead to the formation of α-alkoxy or α-acyloxy amides, respectively. nih.gov For instance, reaction with sodium ethoxide would yield 3-ethoxy-N-ethylpropanamide.

Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, can displace the bromide to form α-amino amides. acs.orgnih.gov The reaction with ammonia would produce 3-amino-N-ethylpropanamide. The use of phthalimide (B116566) followed by hydrolysis (the Gabriel synthesis) can also be employed to synthesize the primary amine. nih.gov

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols (RSH) and thiocyanates (SCN⁻), are generally excellent nucleophiles and would readily react to form α-thioether or α-thiocyanato amides. nih.gov

Fluorine Nucleophiles: The introduction of fluorine can be more challenging. While direct substitution with fluoride (B91410) ions (F⁻) is possible, it often requires specific conditions, such as the use of specialized fluorinating agents or phase-transfer catalysis, due to the lower nucleophilicity of fluoride in some solvents. researchgate.net

Table 2: Representative Nucleophilic Substitution Reactions of α-Bromo Amides

| Nucleophile | Product Type |

| RO⁻ (Alkoxide) | α-Alkoxy amide |

| RNH₂ (Primary Amine) | α-(Alkylamino) amide |

| RSH (Thiol) | α-(Alkylthio) amide |

| SCN⁻ (Thiocyanate) | α-Thiocyanato amide |

Elimination Reactions and Unsaturation Formation

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an unsaturated amide. students-hub.combyjus.com This reaction, typically following an E2 (bimolecular elimination) mechanism, competes with the S_N2 pathway. byjus.com

The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) by the base, with the simultaneous formation of a double bond and expulsion of the bromide leaving group. byjus.com

Base:⁻ + CH₂(H)CH(Br)CONHCH₂CH₃ → BH + CH₂=CHCONHCH₂CH₃ + Br⁻

The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, and higher temperatures generally favors elimination over substitution. libretexts.org The product of this reaction would be N-ethylpropenamide.

Carbonyl Group Reactivity and Transformations

The amide carbonyl group in this compound also influences its reactivity and can undergo its own set of transformations.

The amide functional group is generally less reactive towards reduction than ketones or aldehydes. wikipedia.org However, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

The reduction of an amide with LiAlH₄ typically proceeds to the corresponding amine. libretexts.org In the case of this compound, this would result in the formation of 3-bromo-N-ethylpropan-1-amine. It is important to note that the carbon-bromine bond may also be susceptible to reduction depending on the reaction conditions.

A milder reducing agent might selectively reduce the carbonyl without affecting the C-Br bond, though this would require careful selection of reagents and conditions. organic-chemistry.org

Cyclization Reactions

The presence of a nucleophilic nitrogen atom within the amide group and an electrophilic carbon atom attached to the bromine atom allows this compound to undergo intramolecular cyclization reactions. Under basic conditions, the amide proton can be deprotonated, leading to the formation of an amidate anion. This anion can then displace the bromide ion in an intramolecular SN2 reaction to form a four-membered ring, specifically N-ethyl-β-lactam (1-ethylazetidin-2-one).

The rate and efficiency of this cyclization are influenced by several factors, including the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases are generally preferred to facilitate deprotonation without competing side reactions. The formation of the strained four-membered ring can be challenging, but this methodology provides a direct route to β-lactam structures, which are important pharmacophores in medicinal chemistry.

| Reaction | Product | Typical Conditions | Notes |

| Intramolecular Cyclization | N-ethyl-β-lactam | Strong base (e.g., NaH), aprotic solvent (e.g., THF) | Formation of a four-membered ring |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to cleavage and functionalization through transition metal catalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

While specific studies on Negishi coupling with this compound are not extensively documented, the reactivity of similar alkyl bromides suggests its viability as a substrate. In a typical Negishi coupling, an organozinc reagent couples with an organic halide in the presence of a nickel or palladium catalyst. For this compound, this would involve the reaction with an organozinc compound (R-ZnX) to form 3-substituted-N-ethylpropanamides.

The catalytic cycle would initiate with the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)). This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligands on the metal catalyst is crucial for achieving high yields and selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organozinc reagent (R-ZnX) | Palladium or Nickel complex | 3-R-N-ethylpropanamide |

Recent advancements in photoredox catalysis offer a mild and efficient alternative for the functionalization of alkyl bromides. In this approach, a photocatalyst, upon excitation with visible light, can engage in a single-electron transfer (SET) process with this compound. This would lead to the homolytic cleavage of the C-Br bond, generating a 3-(ethylamino)-3-oxopropyl radical. This radical intermediate can then participate in various bond-forming reactions.

This method avoids the use of stoichiometric organometallic reagents and often proceeds under mild conditions. The generated radical can be trapped by a variety of radical acceptors, allowing for diverse functionalization pathways.

Radical Reactions and Cyclizations

The generation of a radical at the 3-position of this compound opens up a range of radical-mediated transformations.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic compounds. While direct examples involving this compound are scarce, analogous systems suggest its potential. In a hypothetical ATRC, a radical initiator would abstract the bromine atom to generate the 3-(ethylamino)-3-oxopropyl radical. If the N-ethyl group were replaced with a group containing a tethered alkene, this radical could undergo an intramolecular addition to the double bond, leading to the formation of a cyclic product after a subsequent atom transfer step to quench the radical. The regioselectivity of the cyclization would be governed by Baldwin's rules.

Beyond ATRC, other intramolecular radical cyclization protocols can be envisioned. For instance, reductive methods using reagents like tributyltin hydride or samarium(II) iodide could generate the primary radical from this compound. In a suitably designed substrate where the N-ethyl group is replaced by a moiety containing a radical acceptor (e.g., an alkyne or another double bond), an intramolecular cyclization could be triggered. The reaction conditions can be tuned to favor specific ring sizes and diastereoselectivities.

For example, if the substrate were an N-allyl-3-bromopropanamide, the generated radical could cyclize to form a five-membered lactam. The efficiency of such a process would depend on the concentration of the radical precursor and the rate of the intramolecular cyclization versus intermolecular side reactions.

| Reaction Type | Initiator/Reagent | Key Intermediate | Potential Product Class |

| ATRC | Radical Initiator/Transition Metal | 3-(amino)-3-oxopropyl radical | Cyclic amino acid derivatives |

| Reductive Cyclization | Tributyltin hydride, Samarium(II) iodide | 3-(amino)-3-oxopropyl radical | Lactams |

Detailed Mechanistic Elucidation Studies

Isotopic labeling is a powerful technique used to track the fate of atoms during a chemical reaction. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), chemists can follow the atom's path and gain evidence for proposed reaction mechanisms. wikipedia.orgrsc.org

In the context of this compound, isotopic labeling can be employed to clarify several aspects of its reactivity. For instance, in a potential intramolecular cyclization to form a four-membered ring (an azetidinone), labeling the nitrogen atom with ¹⁵N would allow for its unambiguous identification in the product, confirming the intramolecular nature of the reaction.

A key application of isotopic labeling is the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH).

For a nucleophilic substitution reaction at the C3 position of this compound, a primary KIE would be observed if the C-Br bond is broken in the rate-determining step. However, secondary kinetic isotope effects (SKIEs) are more commonly used to probe the transition state of S_N2 reactions. wikipedia.org For example, deuterating the α-carbon (C3) and the β-carbon (C2) can provide information about the structure of the transition state.

| Isotopic Substitution | Reaction Type | Expected kH/kD | Interpretation |

| α-deuteration (at C3) | S_N2 | 0.95 - 1.05 | A value close to unity is typical for S_N2 reactions where the bond to the labeled atom is not broken. Small inverse effects (kH/kD < 1) can indicate a tightening of bending vibrations in the transition state. |

| β-deuteration (at C2) | S_N2 | 1.05 - 1.20 | A normal KIE is often observed due to hyperconjugative stabilization of the developing positive charge on the α-carbon in the transition state. |

| Solvent Isotope Effect | Solvolysis | > 1 | In a solvolysis reaction using a deuterated protic solvent (e.g., D₂O or EtOD), a kH/kD > 1 suggests that the solvent is involved in the rate-determining step, typically as a nucleophile or a proton transfer agent. rsc.org |

This table is illustrative and based on general principles of kinetic isotope effects in nucleophilic substitution reactions.

Kinetic studies are the cornerstone of mechanistic investigation, providing quantitative data on how reaction rates are affected by changes in concentration, temperature, and solvent. The rate law of a reaction, determined through kinetic experiments, describes the mathematical relationship between the reaction rate and the concentration of reactants.

For this compound, a common reaction is its intramolecular cyclization to form N-ethyl-β-lactam (an azetidin-2-one). This reaction is a classic example of neighboring group participation, where the amide nitrogen acts as an internal nucleophile.

The rate of this cyclization can be followed by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like chromatography or spectroscopy. A plausible rate law for this intramolecular reaction is first-order, as the reaction rate would depend only on the concentration of this compound.

Rate = k[this compound]

The effect of the solvent on the reaction rate can also provide mechanistic clues. For instance, a switch from a non-polar to a polar aprotic solvent might accelerate the reaction by stabilizing the polar transition state of the intramolecular S_N2 reaction.

Below is a hypothetical data table illustrating how the first-order rate constant (k) for the cyclization of a similar N-substituted 3-halopropanamide might vary with the solvent.

| Solvent | Relative Dielectric Constant | Hypothetical Rate Constant (k) at 25°C (s⁻¹) |

| Dioxane | 2.2 | 1.2 x 10⁻⁵ |

| Tetrahydrofuran (THF) | 7.6 | 8.5 x 10⁻⁵ |

| Acetone | 21 | 3.1 x 10⁻⁴ |

| Dimethylformamide (DMF) | 37 | 1.5 x 10⁻³ |

This data is hypothetical and serves to illustrate the expected trend for a reaction proceeding through a polar transition state.

By studying the reaction at different temperatures, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined from the Arrhenius or Eyring plots. A large negative entropy of activation would be consistent with a highly ordered, cyclic transition state, as expected for an intramolecular cyclization.

In many reactions, short-lived intermediates are formed that are not directly observable under normal reaction conditions. Intermediate characterization and trapping experiments are designed to provide evidence for the existence of these transient species.

For this compound, a key question is whether the intramolecular cyclization occurs in a single concerted step or proceeds through a discrete intermediate. One possibility is the formation of a bicyclic acyl-iminium ion intermediate, especially under conditions that favor ionization of the C-Br bond.

Trapping experiments can be designed to capture such an intermediate. This typically involves adding a potent nucleophile to the reaction mixture that can compete with the internal nucleophile. If a product derived from the external nucleophile is observed, it provides strong evidence for the existence of a common intermediate.

For example, if the cyclization of this compound is performed in the presence of a high concentration of a powerful, yet soft, nucleophile like the azide (B81097) ion (N₃⁻), the formation of 3-azido-N-ethylpropanamide alongside the expected N-ethyl-β-lactam would suggest a common cationic intermediate.

| Experiment | Added Trapping Agent | Expected Product if Intermediate is Trapped | Mechanistic Implication |

| Cyclization in the presence of sodium azide | Azide ion (N₃⁻) | 3-azido-N-ethylpropanamide | Suggests a mechanism involving a discrete carbocationic intermediate at C3 or a highly polarized C-Br bond that can be attacked by an external nucleophile. |

| Reaction with a strong, non-nucleophilic base | e.g., DBU | N-ethylacrylamide | Suggests a competing E2 elimination pathway. |

| Reaction under photolytic conditions with a radical initiator | e.g., AIBN | Products from radical cyclization | Indicates the potential for a radical-based mechanism under specific conditions. beilstein-journals.org |

This table presents plausible outcomes of trapping experiments designed to probe the reactivity of this compound.

Spectroscopic techniques can also be used to characterize intermediates, although this is often challenging due to their low concentration and short lifetime. In some cases, low-temperature NMR or stopped-flow spectroscopy can be used to observe transient species directly.

Advanced Spectroscopic and Analytical Methodologies for 3 Bromo N Ethylpropanamide

Mass Spectrometry (MS) for Molecular and Fragmentation Analysismdpi.com

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For 3-bromo-N-ethylpropanamide (C₅H₁₀BrNO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is highly effective for determining the purity of a sample of this compound and for identifying any trace impurities. nih.gov

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. nist.gov The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of each compound in the sample. nih.govphcog.com The resulting mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the molecule. nist.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound. youtube.com When exposed to electromagnetic radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds, such as stretching, bending, and twisting. youtube.com These absorption patterns are unique to the molecule's structure, acting as a molecular "fingerprint." For an N-atomic molecule, there are typically 3N-6 fundamental vibrations, or 3N-5 for linear molecules. youtube.com

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide and alkyl halide moieties. The most prominent feature in the spectrum of a secondary amide is the C=O stretching vibration (Amide I band), which typically appears as a strong, sharp peak. A related compound, 3-Bromo-N-cyclohex-1-en-1-yl-N-ethylpropanamide, shows a strong IR absorption at 1630 cm⁻¹, which is characteristic of the amide carbonyl group. nii.ac.jp Other key vibrations include the N-H stretch, N-H bend (Amide II band), C-N stretch, and the C-Br stretch.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3350 - 3180 | Medium-Strong |

| C-H (Alkane) | Stretch | 2975 - 2850 | Medium-Strong |

| C=O (Amide I) | Stretch | ~1680 - 1630 | Strong |

| N-H (Amide II) | Bend | 1570 - 1515 | Strong |

| C-N | Stretch | 1250 - 1020 | Medium |

Note: The values are based on typical ranges for the specified functional groups and data from analogous structures.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. horiba.com It involves scattering light from a high-intensity laser source; while most light scatters at the same wavelength (Rayleigh scattering), a small fraction scatters at a different wavelength (Raman scattering), providing information about the molecule's vibrational modes. horiba.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy could provide valuable structural information. bruker.com Key features would include:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region.

Amide Bands: The Amide I band (primarily C=O stretch) would be visible, though often weaker than in IR. The Amide III band, a complex mix of vibrations, would appear in the 1200-1300 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond, being heavy, would produce a characteristic signal at low wavenumbers (typically <700 cm⁻¹), which is often strong in Raman spectra.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. biomedpharmajournal.org It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. biomedpharmajournal.org A high-pressure pump forces the mobile phase and sample through the column, leading to separation. biomedpharmajournal.org

For the analysis of this compound, a reverse-phase HPLC method would likely be employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. A hypothetical method could be developed based on methods for similar compounds, such as other propanamide derivatives. sielc.comgoogleapis.com

Table 2: Hypothetical HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV-Vis at ~210 nm (for amide bond) or Mass Spectrometer (LC-MS) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This method would allow for the effective separation of this compound from starting materials, byproducts, or impurities, enabling both purity assessment and quantification.

Gas Chromatography (GC) is a common analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is particularly useful for volatile and thermally stable compounds. While amides can be challenging to analyze directly by GC due to their polarity and lower volatility, derivatization can be performed to make them more amenable to GC analysis.

A method for the related compound 3-bromopropionic acid involves derivatization with N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA) followed by analysis on a dimethylpolysiloxane capillary column with mass selective detection (GC-MS). nih.gov A similar approach could be adapted for this compound. The GC-MS technique provides both retention time data for quantification and mass spectra for definitive identification. gcms-id.ca

Table 3: Hypothetical GC-MS Method for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | Silylating agent (e.g., MTBSTFA or BSTFA) |

| Column | Non-polar capillary column (e.g., HP-1, DB-5) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | Mass Spectrometer (MS) |

X-ray Diffraction for Solid-State Structure Determination

While a published crystal structure for this compound was not found in the surveyed literature, X-ray diffraction analysis would be the unequivocal method to confirm its three-dimensional structure. rjdentistry.com The analysis would provide key crystallographic data.

Table 4: Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z position of each non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Calculated distances and angles between all bonded atoms. |

| Conformation | The spatial arrangement of atoms (torsion angles). |

This technique provides the most complete picture of the molecule's structure in its solid form, serving as an ultimate reference for structural confirmation.

Computational and Theoretical Studies of 3 Bromo N Ethylpropanamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. For a molecule like 3-bromo-N-ethylpropanamide, these methods can provide invaluable insights into its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. wavefun.com For this compound, DFT calculations would be employed to determine its optimal three-dimensional structure. This involves finding the geometry that corresponds to the lowest energy state of the molecule.

Key electronic properties that can be elucidated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The MEP map would highlight the electrophilic and nucleophilic regions of the molecule, identifying sites prone to chemical attack. For instance, the carbonyl oxygen and the bromine atom would be expected to show distinct electronic features.

DFT methods, often paired with appropriate basis sets like 6-31G* or larger, provide reliable geometric and electronic data. acs.org For comparative purposes, computed properties of related, simpler amides are presented below.

Table 1: Selected Computed Properties of Related Amides

| Property | N-ethylpropanamide nih.gov | 3-bromopropanamide nih.gov |

|---|---|---|

| Molecular Formula | C5H11NO | C3H6BrNO |

| Molecular Weight ( g/mol ) | 101.15 | 151.99 |

| Topological Polar Surface Area (Ų) | 29.1 | 43.1 |

| Rotatable Bond Count | 2 | 2 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

Data sourced from PubChem.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. HF theory provides a foundational approximation of the molecular orbital theory. While useful, it does not fully account for electron correlation, which can be significant.

MP2, a post-Hartree-Fock method, offers a higher level of theory by incorporating electron correlation. wavefun.com This leads to more accurate predictions of molecular energies and properties, which is particularly important for systems with non-covalent interactions or complex electronic structures. acs.org For this compound, MP2 calculations would provide a more refined understanding of its conformational energies and the energetics of potential reactions. A comparative study of these methods would offer a comprehensive picture of the molecule's energetic landscape. capes.gov.br

The presence of several rotatable single bonds in this compound (specifically, the C-C and C-N bonds) means that it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

A potential energy surface (PES) can be generated by systematically rotating the dihedral angles of these bonds and calculating the energy at each point using QM methods. This surface reveals the low-energy conformers (local minima) and the energy barriers (saddle points) that separate them. Identifying the most stable conformer is essential, as it is the most likely structure to be observed experimentally under given conditions. This analysis is crucial for interpreting experimental data and understanding the molecule's physical and chemical behavior.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions could include nucleophilic substitution at the carbon bearing the bromine atom or hydrolysis of the amide bond. acs.org

Reaction pathway modeling involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can be used to locate the TS and calculate its energy. The difference in energy between the reactants and the TS gives the activation energy, a key determinant of the reaction rate. Methods like intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. nih.gov Such studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Spectroscopic Property Prediction

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm the structure of a compound. nih.gov

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a good degree of accuracy. nih.govnih.govacs.org These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. acs.orgacs.orgarxiv.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and their intensities can be compared with an experimental IR spectrum to identify the presence of specific functional groups. For this compound, characteristic peaks would be expected for the N-H stretch, C=O stretch, and the C-Br stretch. spectroscopyonline.com

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Feature | Significance |

|---|---|---|

| ¹H NMR | Distinct signals for ethyl protons (CH₃ and CH₂), and propyl protons (two CH₂ groups). | Helps in confirming the proton environment and connectivity. |

| ¹³C NMR | Signals for the carbonyl carbon, and the carbons of the ethyl and bromopropyl groups. | Provides information on the carbon skeleton. |

| IR Spectroscopy | Strong absorption for C=O stretching, N-H stretching and bending, and C-Br stretching. | Confirms the presence of key functional groups. |

Intermolecular Interactions and Halogen Bonding Phenomena

The bromine atom in this compound can participate in a specific type of non-covalent interaction known as a halogen bond. acs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. nih.gov The strength and directionality of this bond are key features that can be investigated computationally. weizmann.ac.il

Theoretical studies would model the interaction of this compound with various Lewis bases (molecules with lone pairs of electrons, such as water, ammonia (B1221849), or another amide molecule) to characterize the halogen bonds that may form. These calculations would determine the geometry and interaction energy of the resulting complexes, providing insight into how the molecule might self-assemble or interact with other molecules in different environments. The C-Br bond is polar, making the carbon atom slightly positive and susceptible to nucleophilic attack. studymind.co.ukkhanacademy.org Understanding these interactions is crucial for predicting the crystal packing of the compound and its behavior in solution.

Molecular Dynamics Simulations (if applicable for larger systems)

While this compound is a relatively small molecule, molecular dynamics (MD) simulations could be highly relevant for studying its behavior in larger, more complex systems, such as in solution or when interacting with biological macromolecules. MD simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static picture provided by methods like DFT. nih.gov

For instance, MD simulations could be employed to study the hydration of this compound in an aqueous environment. Such simulations would reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the amide group and interacting with the hydrophobic ethyl chain and the polar C-Br bond. capes.gov.br This information is crucial for understanding the solubility and transport properties of the molecule.

In the context of medicinal chemistry or materials science, MD simulations could be used to model the interaction of this compound with a target protein or a polymer matrix. These simulations can help in predicting the binding affinity and the specific interactions that stabilize the complex, such as hydrogen bonds and van der Waals forces. nih.gov The flexibility of the molecule, including the rotation around single bonds and the potential for cis-trans isomerization of the amide bond, would be explicitly modeled in these simulations.

Illustrative Parameters for MD Simulations

The following table outlines typical parameters that would be defined in a force field for an MD simulation of a bromo-amide compound.

| Parameter Type | Atom Types Involved | Potential Function |

| Bond Stretching | C-C, C-H, C-N, C=O, C-Br | Harmonic Potential |

| Angle Bending | C-C-C, H-C-H, C-N-H | Harmonic Potential |

| Dihedral Torsions | C-C-N-C, O=C-N-C | Periodic Potential |

| Non-bonded (van der Waals) | All atom pairs | Lennard-Jones Potential |

| Non-bonded (Electrostatic) | All atom pairs | Coulomb's Law |

Note: The specific values for these parameters would be taken from established force fields like AMBER, CHARMM, or OPLS, or could be derived from quantum mechanical calculations.

Synthetic Applications and Derivative Chemistry of 3 Bromo N Ethylpropanamide

Role as a Versatile Synthetic Intermediate

3-Bromo-N-ethylpropanamide serves as a valuable and multifaceted building block in organic synthesis. Its utility stems from the presence of two reactive sites: the electrophilic carbon bearing the bromine atom and the nucleophilic nitrogen of the amide group. This dual reactivity allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules. The bromo-substituent can be displaced by various nucleophiles, while the amide functionality can participate in or direct a variety of reactions. This versatility has led to its use in the construction of diverse molecular architectures.

Precursor to α-Functionalized Amides

This compound is a key precursor in the synthesis of α-functionalized amides, which are important structural motifs in many biologically active molecules and are valuable synthetic intermediates. researchgate.netrsc.org The bromine atom at the α-position to the carbonyl group makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Recent advancements have described a unified umpolung procedure to prepare α-heteroatom-functionalized secondary amides under redox-neutral conditions. researchgate.net This method allows for the functionalization to occur exclusively at the α-position. researchgate.net A variety of heteroatom-based nucleophiles can be used, leading to the formation of α-silyl, α-geryl, α-boryl, α-selenyl, and α-sulfur amides. nih.gov

A notable application involves a redox-neutral umpolung strategy that converts nonactivated hydroxamates to α-bromo secondary amides. nih.gov This transformation proceeds in high yield and is compatible with a wide range of functional groups, including those found in complex drug molecules. nih.gov The resulting α-bromo amides can then be further functionalized. nih.gov

Table 1: Examples of α-Functionalized Amides Derived from α-Bromo Amide Intermediates

| Nucleophile | Functional Group Introduced | Product Type | Reference |

|---|---|---|---|

| Phenolate | α-Oxygen | α-Oxygen-functionalized amide | nih.gov |

| Carboxylate | α-Oxygen | α-Oxygen-functionalized amide | nih.gov |

| Triethylgermane | α-Germanium | α-Geryl amide | nih.gov |

Building Block for Complex Organic Scaffolds

The reactivity of this compound makes it a valuable building block for the construction of complex organic scaffolds. sigmaaldrich.com Its ability to undergo various chemical transformations allows for its incorporation into larger, more intricate molecular structures. For instance, it can be used in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in materials chemistry and biomedicine. acs.org

One example is the synthesis of poly(propylenimine) dendrimers functionalized with iodotetrafluorophenyl groups, where the core structure can be built up using intermediates derived from related bromo-amides. acs.org The bromo-functionality allows for coupling reactions to build the dendritic structure, while the amide groups can be modified to introduce desired surface functionalities. acs.org

Synthesis of Non-Biological Heterocyclic Compounds

This compound is a useful precursor for the synthesis of a variety of non-biological heterocyclic compounds. ekb.eggoogle.com Heterocycles are cyclic compounds containing at least one heteroatom, and they form the core of many pharmaceuticals, agrochemicals, and materials. uou.ac.in The reactivity of the bromo-amide allows for intramolecular cyclization reactions to form various ring systems. pitt.edu

Formation of Lactams and Related Cyclic Structures

Lactams, which are cyclic amides, are a prominent class of heterocycles that can be synthesized from this compound and its derivatives. The intramolecular cyclization of bromoamides is a common strategy for the formation of β-lactams (four-membered rings). d-nb.infoorganic-chemistry.org This can be achieved through electrochemical deprotonation of the bromoamide, which induces ring formation. d-nb.info

The synthesis of γ-lactams (five-membered rings) and δ-lactams (six-membered rings) can also be accomplished using related strategies. organic-chemistry.orgacs.orgresearchgate.net For example, intramolecular C-N coupling of amides with vinyl bromides, catalyzed by copper(I), provides an efficient route to 4-alkylidene-2-azetidinones, a type of β-lactam. organic-chemistry.org

Table 2: Synthesis of Lactams from Bromoamide Precursors

| Lactam Type | Ring Size | Synthetic Strategy | Reference |

|---|---|---|---|

| β-Lactam | 4-membered | Electrochemical deprotonation of bromoamide | d-nb.info |

| β-Lactam | 4-membered | Cu(I)-catalyzed intramolecular C-N coupling | organic-chemistry.org |

| γ-Lactam | 5-membered | Multicomponent reaction followed by functionalization | acs.org |

Synthesis of Other Nitrogen-Containing Heterocycles

Beyond lactams, this compound can be used to synthesize a broader range of nitrogen-containing heterocycles. organic-chemistry.orgmdpi.commdpi.com These reactions often involve tandem or domino processes where multiple bonds are formed in a single operation, leading to increased efficiency and atom economy. mdpi.com

For example, 3-bromo-N-alkyl cyanamides, which can be derived from related starting materials, are versatile building blocks for the synthesis of cyclic guanidines. researchgate.net These compounds are formed by the reaction of the bromo-cyanamide with amines. researchgate.net Additionally, the bromo-amide functionality can be incorporated into precursors for the synthesis of fused heterocyclic systems, such as benzimidazoles, through metal-catalyzed cyclization reactions. mdpi.com

Applications in Materials Chemistry

The chemical properties of this compound and its derivatives lend themselves to applications in materials chemistry. sigmaaldrich.com The ability to form well-defined structures and to be incorporated into larger assemblies is a key feature.

One area of application is in the development of supramolecular structures through halogen bonding. acs.org The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites to form ordered assemblies. acs.org This has been explored in the context of dendrimers, where halogen bonding can be used to control the self-assembly of these macromolecules. acs.org

Furthermore, derivatives of this compound can be used in the synthesis of polymers and other materials with specific properties. For instance, the bromo-functionality can serve as an initiation site for polymerization reactions or as a point of attachment for other functional molecules. The resulting materials may have applications in areas such as drug delivery, coatings, and electronics.

Polymerization Initiators

While direct, extensive research on this compound as a primary polymerization initiator is not widely documented in publicly available literature, its structural features suggest a potential role in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). The reactivity of the carbon-bromine bond is a key determinant in its efficacy as an initiator.

In ATRP, the initiator's primary role is to donate a transferable halogen atom to a transition metal complex, thereby forming a radical species that can initiate the polymerization of monomers. The effectiveness of an initiator is influenced by the stability of the generated radical and the lability of the carbon-halogen bond. Compounds structurally similar to this compound, such as other α-haloamides, have been successfully employed as initiators in ATRP. For instance, N-substituted 2-bromopropionamides have been utilized to initiate the polymerization of various monomers, yielding polymers with controlled molecular weights and narrow polydispersities.

The "living" nature of ATRP allows for the synthesis of well-defined polymer architectures, including block copolymers and polymers with specific end-group functionalities. The amide group in this compound could impart specific properties, such as hydrogen bonding capabilities, to the resulting polymer chain end. This functionality could be leveraged for further chemical modifications or to influence the self-assembly and material properties of the final polymer.

The general mechanism for the initiation of polymerization using a bromo-initiator in ATRP is outlined below:

| Step | Description |

| Activation | The initiator (R-Br) reacts with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L) to form a radical (R•) and the transition metal complex in a higher oxidation state (e.g., Cu(II)Br₂/L). |

| Initiation | The generated radical (R•) adds to a monomer molecule (M) to form the first propagating radical (P₁•). |

| Propagation | The propagating radical adds to subsequent monomer units, leading to chain growth. |

| Deactivation | The propagating radical can react with the higher oxidation state metal complex to reform the dormant species (Pₙ-Br) and the lower oxidation state metal complex, establishing a dynamic equilibrium that controls the polymerization. |

Interactive Data Table: Potential Monomers for ATRP with this compound

Below is a table of monomers that could potentially be polymerized using a bromo-amide initiator like this compound, based on their compatibility with ATRP.

| Monomer Class | Specific Examples | Resulting Polymer Properties |

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Flexible, low glass transition temperature |

| Methacrylates | Methyl methacrylate (B99206) (MMA), Butyl methacrylate | Rigid, higher glass transition temperature |

| Styrenes | Styrene, 4-Acetoxystyrene | High refractive index, good thermal stability |

| Acrylamides | N-isopropylacrylamide (NIPAM), N,N-dimethylacrylamide | Thermoresponsive, hydrophilic |

Further research is required to fully elucidate the specific conditions and catalytic systems under which this compound would be an effective initiator and to characterize the properties of the resulting polymers.

Precursors for Advanced Materials

The bifunctional nature of this compound, possessing both a reactive bromine atom and a secondary amide group, makes it a valuable precursor for the synthesis of more complex molecules and advanced materials. The bromine atom can be displaced through various nucleophilic substitution reactions, while the amide group offers sites for hydrogen bonding and potential for further chemical transformations.

One area of application is in the synthesis of functionalized small molecules for materials science. By reacting this compound with different nucleophiles, a diverse library of derivatives can be created. For example, reaction with thiols can introduce sulfur-containing moieties, which are of interest in areas such as self-assembled monolayers and nanoparticle functionalization. Similarly, reaction with azides, followed by click chemistry, can be used to attach the molecule to other functional units.

The amide group can participate in hydrogen bonding, which can be a driving force for the self-assembly of molecules into supramolecular structures. This property is crucial in the design of liquid crystals, organogels, and other soft materials. The specific arrangement of these molecules, dictated by non-covalent interactions, determines the macroscopic properties of the material.

Agrochemical and Industrial Chemical Applications (excluding toxicity/safety)

Patents have identified this compound as a component in fungicidal compositions. chiralen.com This suggests its utility as an intermediate or an active ingredient in the agrochemical industry. The development of new fungicides is critical for crop protection and ensuring food security. The specific mode of action of this compound as a fungicide is not detailed in the available public literature but likely involves the disruption of essential biological processes in the target fungi.

In the broader context of industrial chemicals, this compound can serve as a versatile building block. Its ability to undergo a variety of chemical reactions makes it a useful starting material for the synthesis of a range of specialty chemicals. These could include, but are not limited to, pharmaceuticals, photographic chemicals, and other performance products. The presence of the ethyl amide group can influence the solubility and reactivity of the molecule and its derivatives.

The synthesis of agrochemicals often involves multi-step processes where key intermediates, such as halogenated amides, are crucial for building the final complex molecular structure. The use of this compound in this context highlights its importance in the supply chain of certain agricultural products.

Future Research Directions and Unexplored Avenues for 3 Bromo N Ethylpropanamide

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 3-bromo-N-ethylpropanamide should prioritize the development of novel and sustainable synthetic routes.

Green Chemistry Approaches to Bromination

Traditional bromination methods often involve the use of hazardous reagents like elemental bromine, which is corrosive, toxic, and generates harmful byproducts. wordpress.com Green chemistry principles offer a pathway to safer and more sustainable alternatives.

Future research could focus on:

A comparative table of traditional versus potential green bromination approaches is presented below:

| Feature | Traditional Bromination (e.g., Br2) | Green Chemistry Approaches |

|---|---|---|

| Reagent Hazard | High (corrosive, toxic fumes) wordpress.com | Lower (e.g., NBS, in situ generated bromine) wordpress.comrsc.org |

| Byproducts | Often hazardous | Can be less toxic or recyclable acs.org |

| Atom Economy | Can be low | Potentially higher acs.org |

| Solvents | Often chlorinated solvents wordpress.com | Water, bio-solvents wordpress.com |

| Safety | Significant handling risks wordpress.com | Improved safety profile rsc.orgrsc.org |

Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comnih.gov The application of flow chemistry to the synthesis of this compound could lead to significant improvements.

Key research areas in this domain include:

Investigation of Unprecedented Reactivity Modes

The reactivity of this compound is largely dictated by the presence of the bromine atom and the amide functional group. Future research could uncover novel reactivity patterns by exploring its behavior under unconventional conditions or in the presence of novel catalysts.

Potential areas of investigation include:

Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

The ability to detect and quantify minute amounts of this compound and to monitor its reactions in real-time is crucial for process optimization and quality control.

Future research in this area should focus on:

Exploration of New Non-Biological Applications

While some derivatives of propanamides have been investigated for biological activity, the non-biological applications of this compound itself are not well-explored. chiralen.comsmolecule.com

Potential areas for future research include:

Synergistic Approaches in Computational and Experimental Studies

The combination of computational modeling and experimental work offers a powerful approach to understanding and predicting the behavior of chemical systems.

Future research should leverage this synergy to:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-N-ethylpropanamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reacting 3-bromopropanoyl chloride with ethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the ethyl group’s triplet (~1.1 ppm for CH3) and quartet (~3.3 ppm for CH2), alongside the bromopropanamide backbone’s signals (e.g., carbonyl at ~170 ppm in 13C NMR).

- IR Spectroscopy : Confirm the amide bond via N–H stretch (~3300 cm⁻¹) and carbonyl stretch (~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion [M+H]+ and bromine isotopic patterns .

Q. What purification strategies are recommended for isolating this compound from byproducts?

- Methodological Answer : After quenching unreacted reagents, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Recrystallization from ethanol or acetone/hexane mixtures improves purity. For complex mixtures, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (DMF, DMSO) and varying nucleophile concentrations can map reaction pathways. Competitions between elimination (E2) and substitution should be monitored via GC-MS or TLC .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Bromine’s heavy atom effect can complicate X-ray crystallography due to absorption. Slow evaporation from a dichloromethane/hexane mixture at 4°C promotes crystal growth. High-resolution data collection (e.g., synchrotron radiation) and software like SHELXL improve structure refinement .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated propanamides?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Meta-analyses of published datasets and controlled replication studies are essential. Statistical tools like ANOVA can identify confounding variables .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Use covalent docking simulations to predict binding sites, followed by mutagenesis (e.g., cysteine-to-serine substitutions) to validate adduct formation. Kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Ki). Mass spectrometry confirms covalent modification of target proteins .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (0, 7, 14 days). Arrhenius plots estimate shelf-life, while LC-MS identifies degradation products (e.g., hydrolysis to propanoic acid derivatives) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.